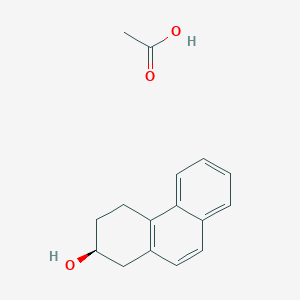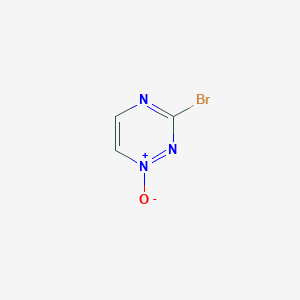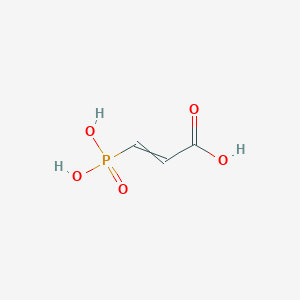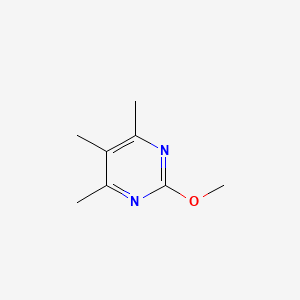
2-Methoxy-4,5,6-trimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,5,6-trimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C8H12N2O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,5,6-trimethylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyrimidine with methylating agents under controlled conditions. For example, the reaction of 2-methoxypyrimidine with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,5,6-trimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines .
Scientific Research Applications
2-Methoxy-4,5,6-trimethylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Methoxy-4,5,6-trimethylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyrimidine: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
4,5,6-Trimethylpyrimidine: Lacks the methoxy group, affecting its solubility and interaction with other molecules.
2-Methoxy-4,6-diphenylnicotinonitrile: A more complex derivative with additional phenyl groups, used in different applications
Uniqueness
2-Methoxy-4,5,6-trimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and methyl groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
65641-61-4 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methoxy-4,5,6-trimethylpyrimidine |
InChI |
InChI=1S/C8H12N2O/c1-5-6(2)9-8(11-4)10-7(5)3/h1-4H3 |
InChI Key |
ORRXVLKUTUFPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


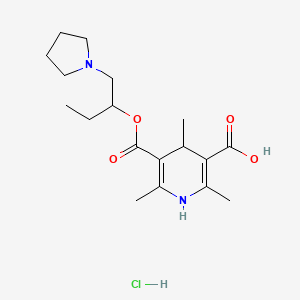
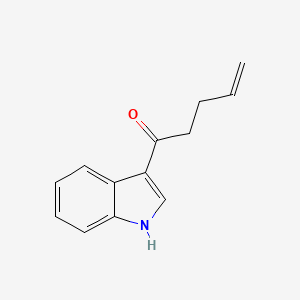


![Benzyl [(4-carbamoylphenyl)methyl]carbamate](/img/structure/B14492393.png)
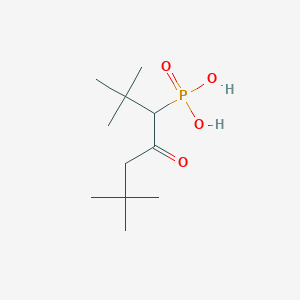
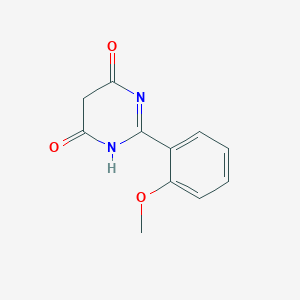
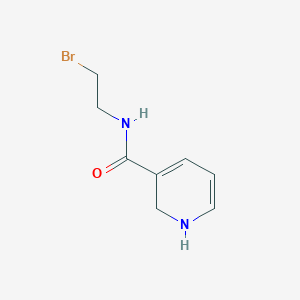
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
